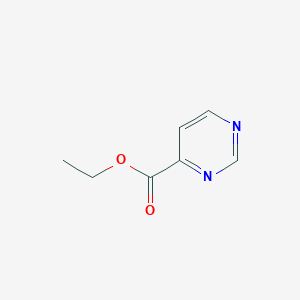

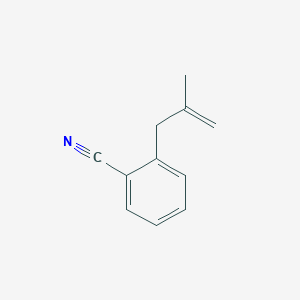

3-(2-Cyanophenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reagents used, the conditions under which the reaction is carried out, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles, using techniques such as X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

This would involve determining properties such as melting point, boiling point, solubility in various solvents, and spectral properties (IR, NMR, UV-Vis, etc.) .Aplicaciones Científicas De Investigación

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: This compound is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition reaction with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

- Methods of Application: The reaction occurs selectively on the less polar 4-position ene bond .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

-

Synthesis of Multi-Substituted Pyrrole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

-

Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: The reaction of 3-(2-cyanophenyl)quinazolin-4(3H)-one with various primary alkylamines gave 3-alkylquinazolin-4(3H)-ones via an addition of the nucleophile, ring opening, and ring closure (ANRORC) mechanism .

- Methods of Application: This type of reaction required hydroxy group functionality in either the solvent or reagent .

- Results or Outcomes: The product 4a in 56% yield was obtained with 2-aminobenzoni .

-

Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as catalyst .

- Methods of Application: All the newly synthesized derivatives were evaluated for their in vitro anticancer activity and molecular docking studies were performed with human DNA topoisomerase II .

- Results or Outcomes: The results of these studies are not provided in the summary .

Safety And Hazards

Propiedades

IUPAC Name |

2-(2-methylprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDRLTMHKWOQSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539948 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyanophenyl)-2-methyl-1-propene | |

CAS RN |

97780-98-8 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)